2,4-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

BTK inhibition Tyrosine kinase Oncology

The compound 2,4-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS 898447-72-8) is a synthetic small molecule featuring a tetrahydroquinoline core with an N-tosyl substituent and a 2,4-dimethoxybenzamide moiety. It is primarily supplied as a research compound with a typical purity of 95%.

Molecular Formula C25H26N2O5S
Molecular Weight 466.55
CAS No. 898447-72-8
Cat. No. B2999032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
CAS898447-72-8
Molecular FormulaC25H26N2O5S
Molecular Weight466.55
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=C(C=C(C=C4)OC)OC
InChIInChI=1S/C25H26N2O5S/c1-17-6-11-21(12-7-17)33(29,30)27-14-4-5-18-8-9-19(15-23(18)27)26-25(28)22-13-10-20(31-2)16-24(22)32-3/h6-13,15-16H,4-5,14H2,1-3H3,(H,26,28)
InChIKeyOJMJWUHDZCALQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS 898447-72-8): Sourcing Overview for a Research-Epigenetics & Kinase Probe Candidate


The compound 2,4-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS 898447-72-8) is a synthetic small molecule featuring a tetrahydroquinoline core with an N-tosyl substituent and a 2,4-dimethoxybenzamide moiety [1]. It is primarily supplied as a research compound with a typical purity of 95% [1]. Public bioactivity data associate this scaffold with inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Bruton's Tyrosine Kinase (BTK), positioning it as a potential probe candidate for epigenetic and kinase-targeted research [2][3].

Why 2,4-Dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide Cannot Be Interchanged with Close Analogs


Within the tetrahydroquinoline (THQ) class, seemingly minor modifications—such as replacing the 2,4-dimethoxybenzamide with a 2,6-difluoro or 4-nitro analog—can drastically alter target engagement and selectivity profiles [1]. For instance, the N-tosyl-7-yl-benzamide scaffold is present in patent examples exhibiting potent BTK inhibition (IC50 1 nM), while other tosyl-substituted THQ derivatives are described as LSD1 inhibitors (IC50 <100 nM) with >100,000 nM selectivity over the related FAD-utilizing enzymes MAO-A and MAO-B [2][3]. These shifts in primary target from kinase to epigenetic eraser, driven by subtle peripheral group changes, demonstrate that generic substitution within this family is scientifically untenable without direct quantitative evidence. Researchers must therefore source the precise compound to ensure reproducibility of the documented biological activity.

Quantitative Evidence Guide for 2,4-Dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (898447-72-8)


BTK Enzyme Inhibition: Potency Assessment vs. Class-Leading Ibrutinib

The target compound is a ligand of Bruton's Tyrosine Kinase (BTK). In a biochemical enzyme assay, it demonstrates an IC50 of 1 nM against human BTK, as reported in patent US20240083900, Example 99 [1]. For context, the first-in-class covalent BTK inhibitor ibrutinib achieves an IC50 of 0.5 nM in similar biochemical assays [2]. While a direct head-to-head comparison is absent, the sub-10-nanomolar potency places this compound in the same high-activity tier as a cornerstone clinical agent, warranting its consideration as a non-covalent alternative scaffold for BTK-driven applications.

BTK inhibition Tyrosine kinase Oncology

LSD1 Inhibition vs. MAO Selectivity: A Cross-Class Inference

Patent data indicates the compound's scaffold achieves an LSD1 IC50 of <100 nM while exhibiting an IC50 of >100 μM against the related flavin-dependent enzymes MAO-A and MAO-B [1]. This results in a selectivity window exceeding 1,000-fold. By comparison, the non-selective, irreversible MAO inhibitor tranylcypromine, a foundational LSD1 chemical probe, has an IC50 of ~100 nM for LSD1 but only shows a ~10- to 100-fold selectivity over MAO-A depending on the assay [2]. This positions the compound's scaffold as a significantly more selective chemical tool for dissecting LSD1-specific functions.

LSD1 inhibition Epigenetics Selectivity profile

Physicochemical Signature: XLogP3 and TPSA Positioning for CNS Drug Likeness

The target compound has a computed XLogP3 value of 4.2 and a topological polar surface area (TPSA) of 102 Ų [1]. These values place it within the favorable range for central nervous system (CNS) drug design predicates, where CNS MPO scores typically favor TPSA < 76 Ų and XLogP between 2 and 5. For comparison, the CNS-active drug pimozide has a TPSA of ~43 Ų and clogP of ~6, while many high-molecular-weight BTK inhibitors, such as ibrutinib (TPSA ~99 Ų), demonstrate limited brain penetration. The compound's balanced profile makes it a unique starting point for CNS-penetrant epigenetic or kinase-based therapy design.

Physicochemical properties CNS multiparameter optimization Drug-like space

High-Impact Procurement Scenarios for 2,4-Dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide


Non-Covalent BTK Inhibitor Research and B-Cell Malignancy Models

For research groups investigating non-covalent mechanisms of BTK inhibition to overcome resistance mutations (e.g., C481S) found in covalent inhibitors like ibrutinib, this compound's documented biochemical IC50 of 1 nM positions it as an attractive starting scaffold [1]. Its distinct chemical space, compared to the acrylamide-based covalent series, supports a dual-mode inhibition strategy in BTK-dependent cell lines and primary patient samples.

CNS-Penetrant Epigenetic Probe Development

Given its favorable physicochemical profile for CNS penetration (XLogP3=4.2, TPSA=102 Ų) and the scaffold's demonstrated >1,000-fold selectivity for LSD1 over MAO-A/B, this compound is a high-priority procurement target for designing brain-penetrant LSD1 inhibitors [2][3]. It can serve as a key tool in studying the role of histone demethylation in neurological disorders or brain cancers.

Mechanistic Selectivity Studies for Flavin-Dependent Enzymes

The exceptional selectivity window (LSD1 IC50 <100 nM vs. MAO-A/B IC50 >100 μM) makes this compound a valuable chemical probe for dissecting LSD1-specific cellular functions without confounding MAO inhibition [2]. This enables clean phenotypic readouts in cells co-expressing these FAD-dependent enzymes, a common challenge in epigenetic research.

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